Pro-Air
Overview
Description
ProAir is a brand name for albuterol sulfate, a medication used to treat bronchospasm (tightened airways) in people with reversible obstructive airway disease, such as asthma . It is also used to prevent exercise-induced bronchospasm . ProAir comes in three forms: ProAir HFA, ProAir RespiClick, and ProAir Digihaler . All forms deliver 90 micrograms of albuterol per puff .
Scientific Research Applications
Air Quality Monitoring
In a study evaluating low-cost PM2.5 monitors, the AirVisual Pro was included among three devices tested in a residential setting for a year. The study aimed to assess the accuracy and precision of these monitors for potential use in research-grade indoor exposure assessments. The AirVisual Pro exhibited an accuracy of approximately 86% compared to a filter-based method, showing potential for scientific research applications in monitoring air quality, especially given its user-friendly design and relatively high accuracy without additional processing (Zamora, Rice, & Koehler, 2020).
Pro-Environmental Behavior Research
Research on pro-environmental behavior has leveraged various measurement tools, including self-report measures and technical devices, to understand and promote environmentally friendly actions. The study of these behaviors, often influenced by factors like air quality, is crucial in addressing climate change and other environmental challenges. The advancement in measurement tools, possibly including devices like Pro-Air, aids in this research by providing more accurate and comprehensive data (Lange & Dewitte, 2019).
Mechanism of Action
Target of Action
Pro-Air, also known as albuterol sulfate, is a bronchodilator . Its primary targets are the beta2-adrenergic receptors located on the smooth muscle cells lining the bronchial passages . These receptors play a crucial role in regulating bronchial muscle tone and airway caliber, which directly affects respiratory function .
Mode of Action
Biochemical Pathways
The activation of beta2-adrenergic receptors by this compound stimulates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cyclic AMP) . The increase in cyclic AMP levels leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This series of reactions constitutes the primary biochemical pathway affected by this compound .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When inhaled, this compound is rapidly absorbed through the lungs and distributed throughout the body . The onset of action is typically within minutes, and the effects can last up to 4 to 6 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle cells . This results in bronchodilation, or the widening of the bronchial passages, which increases airflow to the lungs . Clinically, this leads to relief from symptoms of bronchospasm, such as shortness of breath, wheezing, and coughing, in conditions like asthma and chronic obstructive pulmonary disease .
properties
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXQNWAXFXVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860939 | |
Record name | 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60443-17-6, 72332-33-3 | |
Record name | NSC308904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060443176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC308904 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Procaterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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